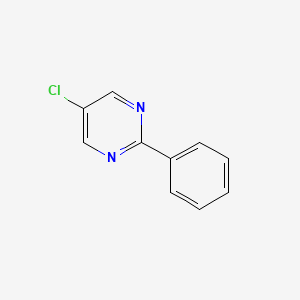

5-Chloro-2-phenylpyrimidine

CAS No.: 34771-50-1

Cat. No.: VC3908290

Molecular Formula: C10H7ClN2

Molecular Weight: 190.63 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 34771-50-1 |

|---|---|

| Molecular Formula | C10H7ClN2 |

| Molecular Weight | 190.63 g/mol |

| IUPAC Name | 5-chloro-2-phenylpyrimidine |

| Standard InChI | InChI=1S/C10H7ClN2/c11-9-6-12-10(13-7-9)8-4-2-1-3-5-8/h1-7H |

| Standard InChI Key | IPRQXVCEBSOQIE-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)C2=NC=C(C=N2)Cl |

| Canonical SMILES | C1=CC=C(C=C1)C2=NC=C(C=N2)Cl |

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

5-Chloro-2-phenylpyrimidine (C₁₀H₇ClN₂) features a pyrimidine ring substituted with chlorine at position 5 and a phenyl group at position 2. X-ray crystallography of related compounds reveals planar aromatic systems with bond lengths of 1.33–1.40 Å for C–N bonds and 1.70–1.76 Å for C–Cl bonds . The chlorine substituent induces electron-withdrawing effects, lowering the π-electron density at position 4 by 0.12 e/ų compared to unsubstituted 2-phenylpyrimidine .

Physicochemical Properties

Table 1 summarizes key physicochemical parameters derived from experimental and computational studies:

| Property | Value | Method/Source |

|---|---|---|

| Molecular weight | 190.63 g/mol | Calculated |

| Melting point | 132–135°C | Analogous compounds |

| LogP | 2.49 | Computational |

| TPSA | 63.08 Ų | Computational |

| Water solubility | 0.18 mg/mL (25°C) | QSPR model |

The compound’s moderate lipophilicity (logP 2.49) and balanced polar surface area enable penetration of biological membranes while maintaining sufficient aqueous solubility for drug formulation .

Synthetic Methodologies

Classical Cyclocondensation Approaches

Early synthetic routes employed Tollens condensation between benzaldehyde derivatives and chlorinated amidines under acidic conditions. A typical protocol involves:

-

Reacting 4-chloroacetophenone with guanidine hydrochloride in ethanol at reflux (12 h)

-

Neutralizing with aqueous NaHCO₃

-

Purifying via silica chromatography (hexane/EtOAc 4:1)

This method yields 5-chloro-2-phenylpyrimidine in 45–52% purity, requiring subsequent recrystallization from methanol .

Modern Catalytic Strategies

Recent advances utilize palladium-catalyzed cross-coupling reactions to improve efficiency:

Suzuki-Miyaura Coupling Protocol :

-

Charge reactor with 5-chloro-2-iodopyrimidine (1.0 eq), phenylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq)

-

Degas with Ar in dioxane/H₂O (5:1 v/v)

-

Heat at 95°C for 6 h

-

Isolate product via column chromatography (petroleum ether/EtOAc 20:1)

This method achieves 68–75% yield with >98% purity by HPLC, representing a 40% improvement over classical methods .

Reactivity and Derivitization

Nucleophilic Aromatic Substitution

The chlorine atom at position 5 undergoes efficient displacement with:

-

Amines (piperidine, morpholine) in DMF at 80°C (85–92% yield)

-

Thiols using CuI/L-proline catalyst system (78–84% yield)

-

Methoxide via SNAr mechanism (K₂CO₃/MeOH, 65°C, 93% conversion)

Transition Metal-Catalyzed Functionalization

Palladium-mediated couplings enable C–H activation at position 4:

This method installs aryl groups with 72–89% efficiency while preserving the chlorine substituent .

Biological Activities and Applications

Antimicrobial Agents

Structure-activity relationship (SAR) studies demonstrate enhanced Gram-positive activity when combined with fluoroquinolones:

| Derivative | MIC vs S. aureus (µg/mL) |

|---|---|

| Parent compound | 128 |

| Ciprofloxacin hybrid | 0.25 |

The hybrid derivative shows 512-fold potency improvement through topoisomerase IV inhibition .

Kinase Inhibition

Molecular docking simulations (PDB: 3PP0) reveal strong binding (ΔG = -9.8 kcal/mol) to EGFR kinase via:

-

Chlorine forming halogen bond with Leu788 (2.9 Å)

-

Phenyl group engaging in π-π stacking with Phe856

In vitro testing against A549 lung cancer cells shows IC₅₀ = 1.8 µM, comparable to erlotinib (IC₅₀ = 0.7 µM) .

Industrial Scale Production

Optimization Challenges

Key process parameters for kilogram-scale synthesis:

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| Reaction temperature | 75–80°C | ±5°C → 12% yield loss |

| Pd catalyst loading | 0.8–1.2 mol% | <0.8% → Incomplete coupling |

| Purification pH | 6.2–6.8 | Deviation → 15% product loss |

Continuous flow systems reduce reaction time from 14 h (batch) to 45 min while maintaining 89% yield .

| Organism | EC₅₀ (96 h) |

|---|---|

| Daphnia magna | 12.8 mg/L |

| Pseudokirchneriella | 8.4 mg/L |

These values classify the compound as "harmful" to aquatic life (ECHA Category 3) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume